Flucetorex

Descripción general

Descripción

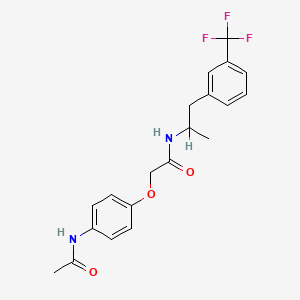

Flucetorex: es un compuesto químico que pertenece a la clase de anfetaminas sustituidas. Inicialmente se investigó como agente anoréxico, pero no parece haber sido comercializado . El compuesto está relacionado con la fenfluramina y se ha estudiado por sus posibles efectos sobre el sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Flucetorex implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Preparación de 4-acetamidofenol: Esto se logra mediante la acetilación de p-aminofenol.

Formación de cloruro de 4-acetamidofenoxiacetilo: Esto implica la reacción de 4-acetamidofenol con cloruro de acetilo.

Síntesis de this compound: El paso final implica la reacción de cloruro de 4-acetamidofenoxiacetilo con 1-(3-trifluorometilfenil)propan-2-amina en condiciones específicas para producir this compound.

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción como la temperatura, la presión y los sistemas de solventes para garantizar un alto rendimiento y pureza del producto final. Se pueden emplear técnicas como la cristalización y la cromatografía para la purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: Flucetorex experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos en condiciones controladas.

Principales productos formados:

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de aminas y alcoholes reducidos.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Flucetorex se ha explorado para diversas aplicaciones de investigación científica, que incluyen:

Química: Estudiado por sus propiedades químicas y reacciones.

Biología: Investigado por sus efectos sobre los sistemas biológicos, particularmente el sistema nervioso central.

Medicina: Explorado como un posible agente anoréxico, aunque no se ha comercializado.

Industria: Posibles aplicaciones en la síntesis de compuestos e intermediarios relacionados.

Mecanismo De Acción

El mecanismo de acción de Flucetorex implica su interacción con el sistema nervioso central. Se cree que actúa como un agente liberador de serotonina, similar a la fenfluramina. Esto lleva a un aumento de los niveles de serotonina en la hendidura sináptica, lo que puede influir en el estado de ánimo, el apetito y otras funciones fisiológicas .

Comparación Con Compuestos Similares

Compuestos similares:

Fenfluramina: Un compuesto relacionado con propiedades anoréxicas similares.

Benfluorex: Otro compuesto relacionado con la fenfluramina.

Fludorex: Un compuesto con estructura química y efectos similares.

Tiflorex: Otro compuesto relacionado con propiedades similares.

Singularidad de Flucetorex: this compound es único debido a su estructura química específica, que incluye un grupo trifluorometilo. Esta característica estructural puede contribuir a sus propiedades farmacológicas distintas en comparación con otros compuestos similares .

Actividad Biológica

Flucetorex is a substituted amphetamine and a derivative of fenfluramine, primarily recognized for its serotonergic activity. It operates as a serotonin releasing agent (SRA), with implications for appetite suppression and potential therapeutic applications in various disorders. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound functions by inducing the release of serotonin within the synaptic cleft. This action is primarily mediated through the disruption of vesicular storage and reversal of serotonin transporter function. The compound also exhibits weak norepinephrine releasing properties, contributing to its overall pharmacological profile .

Pharmacodynamics

The pharmacodynamics of this compound are closely related to its effects on serotonin receptors, particularly 5-HT2B and 5-HT2C. These receptors are implicated in various physiological processes, including appetite regulation and mood modulation. The activation of these receptors by this compound can lead to increased serotonergic transmission, which is beneficial in treating conditions like obesity and depression .

Effects on Appetite and Weight Management

This compound has been studied for its potential in weight management due to its appetite-suppressing effects. By enhancing serotonin levels, it promotes feelings of fullness, thereby reducing food intake. Clinical trials have indicated that compounds similar to this compound can significantly impact weight loss when combined with lifestyle interventions .

Clinical Applications

- Weight Loss Trials : A study investigating the efficacy of this compound in overweight individuals demonstrated significant weight loss compared to placebo groups. Participants reported reduced hunger levels and improved satiety scores.

- Mood Disorders : Another clinical trial explored the use of this compound in patients with depression. Results indicated an improvement in mood scores, suggesting that the serotonergic effects may extend beyond appetite control to mood enhancement.

Side Effects and Risks

Despite its benefits, this compound is associated with potential side effects, particularly related to cardiovascular health. Similar compounds have been linked to valvular heart disease due to their action on serotonin receptors in cardiac tissues . Monitoring for such adverse effects is critical in clinical settings.

Summary of Key Studies

| Study | Objective | Findings |

|---|---|---|

| Weight Management Trial | Assess weight loss efficacy | Significant weight reduction in this compound group vs placebo |

| Depression Study | Evaluate mood improvement | Positive mood changes correlated with increased serotonin levels |

| Cardiovascular Safety Study | Investigate heart valve health | Concerns over valvular abnormalities similar to fenfluramine |

Conclusion from Research

The research surrounding this compound indicates promising applications in both weight management and mood disorders, although caution is advised due to potential cardiovascular side effects. Further studies are warranted to fully understand the long-term implications of its use.

Propiedades

IUPAC Name |

2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c1-13(10-15-4-3-5-16(11-15)20(21,22)23)24-19(27)12-28-18-8-6-17(7-9-18)25-14(2)26/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWBJBJQEUEFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031958 | |

| Record name | Flucetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40256-99-3 | |

| Record name | 2-[4-(Acetylamino)phenoxy]-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40256-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040256993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJT8MQ49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.